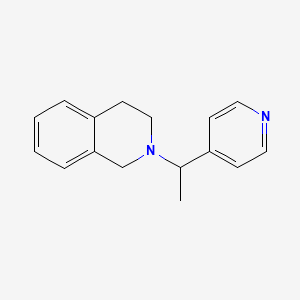

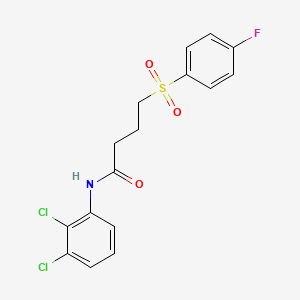

2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

While specific synthesis methods for “2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline” were not found, similar compounds have been synthesized from α-bromoketones and 2-aminopyridines . Another method involved the use of spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds was elucidated using classical molecular simulation methods . These methods were used to describe the arrangement of intercalated molecules within a layered structure .Chemical Reactions Analysis

The reaction of similar compounds has been studied. For example, 4-cyanopyridine reacted with tertiary aliphatic amines photocatalyzed by a certain iridium(III) complex. The reactions led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives along with unsubstituted pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a density of 1.0±0.1 g/cm3, boiling point of 221.1±15.0 °C at 760 mmHg, and a flash point of 108.2±7.4 °C .科学的研究の応用

Synthesis and Chemical Properties

2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that falls within the broader class of tetrahydroisoquinoline derivatives. These compounds are of significant interest in organic chemistry due to their diverse chemical properties and applications. For instance, tetrahydroisoquinoline derivatives have been synthesized through various methods, such as the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, yielding moderate to good yields of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives (Lu & Shi, 2007). This method demonstrates the versatility of tetrahydroisoquinolines in synthetic organic chemistry.

Applications in Catalysis and Organic Synthesis

Tetrahydroisoquinolines, including compounds similar to this compound, have found applications in catalysis and as intermediates in organic synthesis. They participate in Ugi reactions incorporating a redox-neutral amine C-H functionalization step, showcasing their utility in constructing complex organic molecules through efficient and novel pathways (Zhu & Seidel, 2016).

Role in Heterocyclic Chemistry

The structural motif of this compound is pivotal in heterocyclic chemistry. The compound's heterocyclic framework is integral to the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals, agrochemicals, and materials science. For example, reactions involving cyclic amines and α,β-unsaturated carbonyl compounds have led to the development of redox-annulations that form ring-fused pyrrolines, highlighting the importance of tetrahydroisoquinoline derivatives in the formation of new heterocyclic structures (Kang et al., 2015).

Safety and Hazards

生化学分析

Biochemical Properties

It is known that pyridine derivatives can exhibit a wide range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .

Cellular Effects

Some pyridine derivatives have been shown to exhibit antimicrobial activity and can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyridine derivatives can exhibit different effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline at different dosages in animal models are not well studied. It is known that the effects of similar compounds can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyridine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

2-(1-pyridin-4-ylethyl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-13(14-6-9-17-10-7-14)18-11-8-15-4-2-3-5-16(15)12-18/h2-7,9-10,13H,8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSGIKDVOFPJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2757174.png)

![ethyl 2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetate](/img/structure/B2757175.png)

![2-(8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2757180.png)

![N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide](/img/no-structure.png)

![5-chloro-N-{3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2757197.png)